Fmoc-2,4,6-Trifluoro-L-Phenylalanine

Description

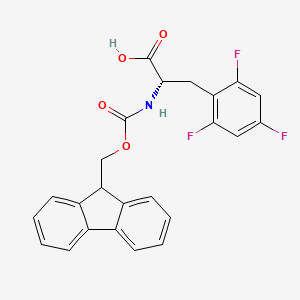

Fmoc-2,4,6-Trifluoro-L-Phenylalanine (CAS No.: 1270296-84-8) is a fluorenylmethyloxycarbonyl (Fmoc)-protected aromatic amino acid derivative with trifluoromethyl substitutions at the 2-, 4-, and 6-positions of the phenylalanine side chain. Its molecular formula is C₂₅H₂₀F₃NO₄, with a molecular weight of 455.43 g/mol . This compound is widely used in solid-phase peptide synthesis (SPPS) to introduce trifluoromethyl groups into peptide sequences, enabling the study of conformational effects and structure-activity relationships in peptides and proteins . The trifluoromethyl group enhances hydrophobicity and electron-withdrawing properties, which can influence self-assembly behavior and stability in aqueous environments .

Properties

Molecular Weight |

441.4 |

|---|---|

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Trifluorination at 2,4,6-positions significantly enhances hydrophobic interactions compared to mono-halogenated derivatives, leading to faster self-assembly kinetics .

- The electron-withdrawing nature of fluorine reduces the pKa of the carboxylic acid group, influencing pH-dependent gelation .

Self-Assembly and Gelation Behavior

Gelation Triggers and Kinetics

- Fmoc-2,4,6-Trifluoro-Phe : Requires high pH (>9) for gelation, achieved via slow NH₃ generation from urea hydrolysis by urease. Gelation is rapid (minutes to hours) due to strong hydrophobic and π-π interactions .

- Fmoc-Phe: Gelation occurs at neutral pH via glucono-δ-lactone (GdL)-induced acidification. Slower kinetics (hours) due to weaker intermolecular forces .

- Fmoc-Tyr: Forms hydrogels with high storage moduli (G’ > 1 kPa) due to hydrogen bonding from the phenolic -OH group. Dye release is restricted for larger molecules (>5 nm) .

Rheological Properties

Implications : The trifluoro derivative balances mechanical strength and dynamic flexibility, making it suitable for controlled drug delivery systems .

Spectroscopic and Stability Analysis

- Fluorescence Properties: Fmoc-2,4,6-Trifluoro-Phe exhibits a red shift in absorption (264→268 nm) and excimer emission (400–500 nm) upon gelation, similar to Fmoc-2 and Fmoc-3 . However, its quantum yield in water (~0.040) is lower than non-fluorinated analogues (e.g., Fmoc-Phe: ~0.051) due to enhanced quenching by trifluoromethyl groups .

- Chemical Stability : Stable under high pH (9–11) without Fmoc deprotection, as confirmed by ¹H NMR and FT-IR . In contrast, Fmoc-TOAC (a spin-labeled analogue) shows instability in oxidative environments .

Q & A

Basic: What are the recommended synthetic protocols and purification methods for Fmoc-2,4,6-Trifluoro-L-Phenylalanine?

Answer:

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The trifluoro-substituted phenylalanine residue is introduced via coupling reactions with activating agents like HBTU or HOBt in DMF. Post-synthesis, purification is achieved using reversed-phase HPLC with a C18 column and gradients of acetonitrile/water containing 0.1% TFA. Analytical HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS) are essential for confirming identity and purity . For challenging couplings due to steric hindrance from fluorine substituents, extended reaction times (1–2 hours) and double coupling protocols are recommended.

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to verify the Fmoc-protection, aromatic trifluoro substitution, and backbone stereochemistry. For example, fluorine-induced deshielding in aromatic protons can be observed in the 7.0–7.5 ppm range .

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., expected [M+H]+ for C24H18F3NO4: 442.12).

- FT-IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch of Fmoc carbamate) and ~1500 cm⁻¹ (C-F stretches) .

Advanced: How do the 2,4,6-trifluoro substituents influence peptide stability and secondary structure?

Answer:

The electron-withdrawing trifluoro groups enhance the hydrophobic character and rigidity of the phenylalanine side chain, which can:

- Stabilize β-sheet structures by reducing side-chain mobility.

- Increase proteolytic resistance in peptide therapeutics due to steric and electronic effects.

- Modulate solubility in aqueous environments; trifluoro substitution may reduce solubility compared to non-fluorinated analogs, requiring optimization of solvent systems (e.g., DMSO co-solvent) .

Contradictions in solubility data between studies should be resolved via empirical testing under specific experimental conditions (e.g., pH, temperature) .

Advanced: What experimental strategies mitigate challenges in incorporating this compound into peptide sequences?

Answer:

Challenges include low coupling efficiency and aggregation. Mitigation strategies:

- Activation Reagents: Use DIC/Oxyma Pure or COMU for improved coupling kinetics.

- Solvent Optimization: Incorporate chaotropic agents (e.g., 2,2,2-trifluoroethanol) to disrupt aggregation.

- Temperature Control: Perform couplings at 50°C to enhance solubility.

- Orthogonal Deprotection: For difficult sequences, employ pseudoproline dipeptides or backbone amide protection .

Basic: What are the optimal storage conditions to prevent degradation of this compound?

Answer:

Store desiccated at –20°C under inert gas (argon/nitrogen) to prevent Fmoc group hydrolysis. Solutions in DMF should be used immediately or stored at –80°C for ≤48 hours. Avoid exposure to light, as fluorinated aromatic compounds may undergo photodegradation .

Advanced: How does the trifluoro substitution impact the compound’s role in supramolecular assemblies (e.g., hydrogels)?

Answer:

The 2,4,6-trifluoro pattern enhances π-π stacking and hydrophobic interactions, promoting self-assembly into fibrillar nanostructures. In electrodeposition studies, fluorinated Fmoc-amino acids act as transient scaffolds for polysaccharides like agarose, enabling spatially controlled hydrogel formation. Post-assembly, Fmoc removal leaves a neutral matrix, minimizing residual charge interference in bioactive applications .

Basic: What analytical techniques resolve contradictions in reported solubility data for fluorinated Fmoc-amino acids?

Answer:

- Dynamic Light Scattering (DLS): Quantifies aggregation states in aqueous buffers.

- UV-Vis Spectroscopy: Measures concentration-dependent solubility via Beer-Lambert law.

- HPLC with Charged Aerosol Detection (CAD): Provides accurate quantification without relying on chromophores.

Comparative studies should standardize solvent systems (e.g., 0.1 M PBS pH 7.4 vs. 50% acetonitrile) .

Advanced: Can this compound be used in isotope-labeling strategies for NMR studies?

Answer:

Yes. Isotope-labeled variants (e.g., ^15N, ^13C) enable site-specific analysis of peptide dynamics and interactions. The trifluoro substituent’s strong ^19F signal can also serve as a probe for local environmental changes in NMR, though signal splitting due to three equivalent fluorines requires advanced decoupling techniques .

Basic: What safety precautions are essential when handling fluorinated Fmoc-amino acids?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal: Collect fluorinated waste separately for incineration to prevent environmental release.

Although classified as non-hazardous under GHS, prolonged exposure may cause sensitization .

Advanced: How do structural analogs (e.g., 3,4,5-trifluoro vs. 2,4,6-trifluoro) compare in peptide design?

Answer:

- Spatial Orientation: 2,4,6-Substitution creates symmetric steric hindrance, favoring axial interactions in α-helical peptides, whereas 3,4,5-substitution may enhance edge-on π-stacking in β-sheets.

- Solubility: 2,4,6-Trifluoro derivatives exhibit lower aqueous solubility due to increased hydrophobicity.

- Applications: 2,4,6-Trifluoro variants are preferred in rigid scaffolds (e.g., hydrogels), while 3,4,5 analogs may optimize receptor binding in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.